molecular formula C11H10N2O2 B13357412 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13357412
M. Wt: 202.21 g/mol
InChI Key: UZVIMJLSVGUUHV-UHFFFAOYSA-N
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Description

3-(m-Tolyl)pyrimidine-2,4(1H,3H)-dione is a uracil derivative substituted with a meta-methylphenyl group at the N3 position of the pyrimidine-dione core. Pyrimidine-2,4-dione derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their bioisosteric resemblance to nucleic acid bases and tunable electronic properties .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(3-methylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-10(14)5-6-12-11(13)15/h2-7H,1H3,(H,12,15)

InChI Key

UZVIMJLSVGUUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of m-toluidine with urea or thiourea under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and functional properties:

Compound Substituents/Ring System Synthesis Method Key Findings Application/Activity Ref.
3-(m-Tolyl)pyrimidine-2,4(1H,3H)-dione m-Tolyl at N3 Likely via aldehyde-condensation (analogous to bis-pyrimidinediones) Meta-substitution may alter steric/electronic interactions vs. para isomers. Hypothesized antiviral/herbicidal
3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione p-Tolyl at N3 Not detailed; commercial availability noted Para-methyl group enhances lipophilicity. Laboratory use (reference standard)
3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione 4-Fluorophenyl at N3 Unspecified Fluorine substitution increases electronegativity, affecting HOMO/LUMO levels. Potential herbicide (via FMO theory)
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Cyclohexyl, phenyl, p-tolyl substituents Four-component Pd-catalyzed reaction Steric bulk from cyclohexyl improves binding selectivity. Model for catalytic synthesis studies
5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno-fused ring with m-tolyl Unspecified (commercial product) Fused thieno ring enhances π-π stacking and enzyme inhibition. Pharmaceutical intermediate
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives Pyrido-fused ring with aryl groups Multistep cyclization Pyrido fusion shifts HOMO localization to the ring, enhancing herbicidal activity. Herbicides (PPO inhibition)

Key Observations:

Substituent Effects :

  • Positional Isomerism : Meta-substituted aryl groups (e.g., m-tolyl) may confer distinct steric and electronic properties compared to para-substituted analogs. For instance, the para-methyl group in 3-(p-tolyl)pyrimidine-2,4-dione enhances lipophilicity , whereas meta-substitution could disrupt planar interactions with biological targets.
  • Electron-Withdrawing Groups : Fluorine at the 4-position (e.g., 3-(4-fluorophenyl) derivative) increases electronegativity, modulating frontier molecular orbital (FMO) energies and improving herbicidal activity .

Ring Modifications: Fused Rings: Thieno- or pyrido-fused systems (e.g., ) enhance π-π stacking and hydrogen bonding with enzymes like protoporphyrinogen oxidase (PPO), critical for herbicide design .

Synthetic Strategies: Multicomponent Reactions: Pd-catalyzed carbonylation enables complex substitutions (e.g., cyclohexyl, aryl groups) with high regioselectivity . Aldehyde Condensation: Reactions between aldehydes and uracil yield bis-pyrimidinediones, though mono-substituted products require optimized conditions .

Structure–Activity Relationships (SAR)

  • Lipophilicity and Bioavailability : Alkyl (e.g., methyl, cyclohexyl) and aryl substituents improve membrane permeability, as seen in antiviral agents like AZT derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) lower LUMO energy, facilitating electron transfer in herbicidal mechanisms .
  • Steric Hindrance : Bulky substituents (e.g., cyclohexyl in ) may reduce off-target interactions, enhancing selectivity .

Biological Activity

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This compound exhibits unique structural features that influence its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the presence of a m-tolyl group attached to the pyrimidine ring, which enhances its hydrophobicity and may improve its interaction with biological targets. The structural formula can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_10\text{N}_2\text{O}_2

The primary mechanism of action for 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition affects cell cycle progression, particularly halting the transition from the G1 phase to the S phase, thereby inducing apoptosis in cancer cells. The biochemical pathways influenced by this compound are crucial for understanding its potential therapeutic applications in oncology.

Anticancer Properties

Research indicates that 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione demonstrates significant anticancer activity. In vitro studies have shown that the compound effectively inhibits cell proliferation in various cancer cell lines. The results from these studies are summarized in Table 1.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)5.0Significant growth inhibition
MCF-7 (breast cancer)7.5Moderate growth inhibition
A549 (lung cancer)6.0Significant growth inhibition

Antimicrobial Activity

In addition to its anticancer properties, 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione has been evaluated for antimicrobial activity against various pathogens. The compound exhibits varying degrees of antibacterial and antifungal effects, as detailed in Table 2.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus15Moderate antibacterial
Escherichia coli20Moderate antibacterial
Candida albicans25Weak antifungal

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on CDK2 Inhibition : A study demonstrated that treatment with 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione led to a marked decrease in CDK2 activity in vitro, resulting in reduced cell viability in human cancer cell lines.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and showed moderate efficacy against Escherichia coli .

Pharmacokinetics

Pharmacokinetic studies suggest that 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico modeling has indicated suitable bioavailability and low toxicity profiles compared to other similar compounds.

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